- Dihydroindene and tetrahydronaphthalene compounds for treating disease, United States, , ,
Cas no 92050-16-3 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine)
92050-16-3 structure
Product Name:5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
CAS-Nr.:92050-16-3
MF:C14H21N
MW:203.32324385643
MDL:MFCD12828202
CID:61542
PubChem ID:11469760
Update Time:2025-05-27
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
- 2-Naphthalenamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine
- 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine
- 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-6-aminonaphthalene
- 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphth-6-ylamine
- 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
- 2-amino-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene
- 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphtalen-2-amine
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylamine
- AMDKYPNODLTUMY-UHFFFAOYSA-N
- KM3075
- 2-Naphthylamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- (6CI)
- 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenamine (ACI)
- (1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphth-6-yl)amine
- 2-Amino-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
- CS-0059980
- 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl -2-naphthylamine
- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen -2-ylamine
- SB77454
- EN300-305699
- AS-18642
- AKOS015915436
- MFCD12828202
- 92050-16-3
- SY272695
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2 amine
- 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene
- W18206
- AC-7878
- DTXSID50466874
- XH1341
- J-516467
- SCHEMBL447737
-
- MDL: MFCD12828202
- Inchi: 1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3
- InChI-Schlüssel: AMDKYPNODLTUMY-UHFFFAOYSA-N
- Lächelt: NC1C=C2C(CCC(C2=CC=1)(C)C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 203.16700
- Monoisotopenmasse: 203.167399674g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 0
- Komplexität: 242
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 26
- XLogP3: 4.4
Experimentelle Eigenschaften
- Dichte: 0.944
- Schmelzpunkt: 63-65 ºC
- Siedepunkt: 310.189°C at 760 mmHg
- Flammpunkt: 143.452°C
- Brechungsindex: 1.524
- PSA: 26.02000
- LogP: 4.19900
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Keep in dark place,Inert atmosphere,Room temperature
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Zolldaten
- HS-CODE:2921450090
- Zolldaten:
China Zollkodex:
2921450090Übersicht:
2921450090. 1-Naphthylamin und2-Derivate und Salze von Naphthylamin(einschließlich1-Naphthylamin). MwSt:17,0% Steuerrückerstattungssatz:9,0% Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2921450090 1-Naphthylamin (Ah-Naphthylamin), 2-Naphthylamin (b-Naphthylamin) und ihre Derivate; Salze davon. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN Tarif:6.5%.Allgemeiner Tarif:30.0%
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM133424-1g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95+% | 1g |
$281 | 2021-08-05 | |
| Chemenu | CM133424-5g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95+% | 5g |
$842 | 2021-08-05 | |
| Alichem | A219005812-1g |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 1g |
$315.00 | 2023-08-31 | |
| Alichem | A219005812-5g |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 5g |
$909.00 | 2023-08-31 | |
| Chemenu | CM133424-1g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95%+ | 1g |
$132 | 2024-07-20 | |
| Chemenu | CM133424-5g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95%+ | 5g |
$*** | 2023-03-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70080-100mg |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 100mg |
¥231.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70080-250mg |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 250mg |
¥337.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70080-1g |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 1g |
¥740.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70080-5g |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 5g |
¥3063.0 | 2023-09-06 |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C
Referenz
- Preparation of pentamethyltetrahydronaphthalene derivatives for use as human retinoid X receptor modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 12 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Selective alkylation of βII-tubulin and thioredoxin-1 by structurally related subsets of aryl chloroethylureas leading to either anti-microtubules or redox modulating agents, Bioorganic & Medicinal Chemistry, 2008, 16(15), 7277-7290
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 24 h, 25 °C
Referenz
- Methods for the production and use of tricyclic retinoids, European Patent Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 6 h, 70 °C
Referenz
- Synthesis of tamibarotene, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, 1 atm, rt
Referenz
- Preparation of tetrahydronaphthalenylureidobenzoic acids as retinoid agonists., United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt
Referenz
- Methods to Generate an Array of Novel Rexinoids by SAR on a Potent Retinoid X Receptor Agonist: A Case Study with NEt-TMN, Methods in Molecular Biology (New York, 2019, 2019, 109-121
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt
Referenz
- Retinoid compounds with retinoic acid receptor agonist activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt
Referenz
- Heterocyclic compounds as retinoid X receptor modulators, and drugs and pharmaceutical compositions containing them, Japan, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referenz
- Aza-retinoids as novel retinoid X receptor-specific agonists, Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2352-2356
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C
Referenz
- Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN), Journal of Medicinal Chemistry, 2016, 59(19), 8924-8940
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 2 h, reflux
Referenz
- Palladium-Catalyzed Synthesis of Aromatic Carboxylic Acids with Silacarboxylic Acids, Organic Letters, 2013, 15(6), 1378-1381
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 24 h, 25 °C
Referenz
- Preparation of tricyclic retinoids as retinoid receptor agonists, United States, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; rt
Referenz
- Design and synthesis of novel retinoid synergists having a dibenzodiazepine skeleton, Heterocycles, 2010, 81(11), 2465-2470
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Glycerol ; 2 h, 150 °C
Referenz
- Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine, China, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
Referenz
- C-H Amination of Arenes with Hydroxylamine, Organic Letters, 2020, 22(8), 2931-2934
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 4 h, reflux
Referenz
- Process improvement of tamibarotene preparation, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, rt
Referenz
- Preparation of N-(tetrahydronaphthyl)-N'-phenylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, 1 atm, rt
Referenz
- Preparation of N-(tetrahydronaphthyl)-N'-arylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders, World Intellectual Property Organization, , ,
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Raw materials
- N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide
- 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
- 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Preparation Products
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:92050-16-3)5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Bestellnummer:A10921
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:06
Preis ($):243.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:92050-16-3)5,6,7,8-四氢-5,5,8,8-四甲基-2-萘胺
Bestellnummer:LE25940867
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:54
Preis ($):discuss personally
Email:18501500038@163.com
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Verwandte Literatur
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
92050-16-3 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine) Verwandte Produkte
- 54628-89-6(1H-Inden-5-amine,1-(4-aminophenyl)-2,3-dihydro-1,3,3-trimethyl-)
- 149620-30-4(3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine)
- 113505-07-0(4-[1-(4-aminophenyl)-3,4-dihydro-2H-naphthalen-1-yl]aniline)
- 54628-90-9(3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine)
- 50593-97-0(1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine)
- 39095-77-7(Spiro[cyclopropane-1,1'-[1H]inden]-5'-amine, 2',3'-dihydro-)
- 64278-19-9(1,1-dimethyl-2,3-dihydro-1H-inden-5-amine)
- 149620-31-5(3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalen-1-amine)
- 41024-99-1
- 116233-17-1(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92050-16-3)5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Reinheit:99%
Menge:5g
Preis ($):243.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92050-16-3)5,6,7,8-四氢-5,5,8,8-四甲基-2-萘胺
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung